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Abstract

Cedrelone, a prominent tetranortriterpenoid limonoid isolated from plants of the Meliaceae
family such as Toona ciliata (syn. Cedrela toona), presents a complex scaffold that serves as a
compelling case study for modern structural elucidation techniques.[1] Its intricate, highly
oxygenated, and stereochemically rich architecture necessitates a sophisticated analytical
approach. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the definitive and most
powerful tool for the unambiguous determination of its molecular structure in solution.[2] This
document provides a comprehensive guide for researchers, outlining the strategic application
of one-dimensional (1D) and two-dimensional (2D) NMR experiments to fully characterize and
validate the structure of cedrelone. The protocols herein are designed to be self-validating,
ensuring a logical and rigorous pathway from sample preparation to the final structural
assignment.

Introduction: The Structural Challenge of Cedrelone

Limonoids, a class of chemically modified triterpenes, are renowned for their structural diversity
and significant biological activities.[3][4] Cedrelone (C26H3005) is a classic example, featuring
a fused polycyclic system, multiple stereocenters, a furan ring, and various carbonyl
functionalities.[5] While X-ray crystallography has historically been used to determine the solid-
state structure of derivatives like cedrelone iodoacetate, NMR spectroscopy is indispensable
for confirming the structure in solution, which is more relevant to biological and chemical
studies.[2]
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The primary challenge in elucidating cedrelone’'s structure lies in unambiguously assigning
every proton and carbon signal within its complex framework and subsequently piecing
together the molecular connectivity and stereochemistry. This requires a suite of NMR
experiments that can resolve signal overlap and reveal through-bond and through-space
correlations.

Foundational Workflow for Cedrelone Elucidation

The structural elucidation of a complex natural product like cedrelone is a systematic process.
It begins with isolating the pure compound and proceeds through a logical sequence of NMR
experiments. Each experiment provides a specific piece of the structural puzzle, and their
combined interpretation leads to the final, validated structure.
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Figure 1. Logical workflow for the NMR-based structural elucidation of cedrelone.
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Experimental Protocols
Protocol 3.1: NMR Sample Preparation

The quality of NMR data is directly dependent on the quality of the sample. A properly prepared
sample ensures optimal resolution and sensitivity.

Materials:

Pure cedrelone (5-10 mg for a comprehensive 2D NMR dataset)

High-quality 5 mm NMR tubes

Deuterated chloroform (CDCIs), 99.8%+ D

Glass Pasteur pipette with a small cotton or glass wool plug

Vortex mixer
Procedure:
e Weighing: Accurately weigh 5-10 mg of purified cedrelone directly into a clean, dry vial.

e Solvent Selection: Chloroform-d (CDCIs) is the most common and effective solvent for
limonoids like cedrelone. Its residual proton signal at ~7.26 ppm and carbon signals at
~77.16 ppm serve as convenient internal references.[6]

» Dissolution: Add approximately 0.6 mL of CDCIs to the vial. Gently vortex the sample until the
cedrelone is fully dissolved. A clear, homogeneous solution is critical.

« Filtration and Transfer: Use a Pasteur pipette with a small cotton plug to filter the solution
directly into the NMR tube. This removes any particulate matter that could disrupt the
magnetic field homogeneity, leading to poor spectral quality.

e Capping and Labeling: Cap the NMR tube securely to prevent solvent evaporation. Label the
tube clearly near the top.

Causality and Trustworthiness: Filtering the sample is a critical, non-negotiable step.
Particulates will lead to broadened spectral lines and difficulties in "shimming" the magnet, a
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process that optimizes field homogeneity. Using a sufficient concentration (5-10 mg) is crucial
for obtaining high-quality data for less sensitive experiments like 3C and 2D HMBC in a
reasonable timeframe.

Protocol 3.2: 1D NMR Data Acquisition (*H, **C, DEPT-
135)

1D spectra provide the fundamental framework for the structure.

e IH NMR (Proton): This is the starting point. It reveals the number of distinct proton
environments, their chemical shifts (indicating the electronic environment), integration
(relative number of protons), and multiplicity (spin-spin coupling with neighboring protons).

e 13C NMR (Carbon): This experiment shows the number of unique carbon atoms in the
molecule. The chemical shift provides information about the type of carbon (e.g., carbonyl,
olefinic, aliphatic).

o DEPT-135 (Distortionless Enhancement by Polarization Transfer): This essential experiment
determines the multiplicity of each carbon atom. CHs and CH groups appear as positive
signals, while CHz groups appear as negative signals. Quaternary carbons are absent,
allowing for their definitive identification when comparing the DEPT-135 spectrum with the
standard 13C spectrum.

Protocol 3.3: 2D Homonuclear Correlation (COSY)

e COSY (COrrelation SpectroscopY): This experiment maps proton-proton couplings, typically
through two or three bonds (2JHH, 3JHH). Cross-peaks in the 2D map connect protons that
are scalar-coupled. This is the primary tool for identifying spin systems and tracing out proton
connectivity within molecular fragments (e.g., an ethyl group, a chain of methylene protons).

Protocol 3.4: 2D Heteronuclear Correlation (HSQC &
HMBC)

These experiments are the cornerstone of connecting the proton and carbon frameworks.

e HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton
with the carbon atom to which it is directly attached (XJCH). Each cross-peak represents a
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direct C-H bond. This is the most reliable way to assign the chemical shifts of all protonated
carbons.

o HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most crucial
experiment for elucidating the complete carbon skeleton of a complex molecule. It reveals
correlations between protons and carbons over two or three bonds (3JCH, 3JCH). These
"long-range” correlations are vital for connecting the spin systems identified by COSY,
bridging them across non-protonated quaternary carbons and heteroatoms.

Protocol 3.5: 2D Spatial Correlation (NOESY)

o NOESY (Nuclear Overhauser Effect SpectroscopY): Unlike COSY and HMBC which show
through-bond connectivity, NOESY reveals through-space correlations. Cross-peaks appear
between protons that are physically close to each other (< 5 A), regardless of whether they
are connected by bonds. This information is critical for determining the relative
stereochemistry and 3D conformation of the molecule.

Data Interpretation and Structural Assembly: A Case
Study with Cedrelone

The following section outlines the logical process of using the acquired NMR data to assemble
the structure of cedrelone. The data presented in the tables below are representative for
cedrelone and serve to illustrate the interpretation process.

Step 1: Initial Analysis of 1D Spectra

The molecular formula of cedrelone is C26Hz00s.

e 1H NMR: The spectrum will show a complex array of signals. Key regions to note include the
downfield signals characteristic of furan protons (~7.4, 7.2, 6.3 ppm), olefinic protons, and
various aliphatic protons, including several sharp singlets corresponding to methyl groups.

e 13C NMR & DEPT-135: The 13C spectrum should display 26 distinct carbon signals. By
comparing it with the DEPT-135 spectrum, one can categorize all 26 carbons into methyl
(CHs), methylene (CHz), methine (CH), and quaternary (C) types. This provides a complete
inventory of the carbon framework.
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Carbon Type Expected Count (Cedrelone)
C (Quaternary) 8

CH (Methine) 9

CHz (Methylene) 4

CHs (Methyl) 5

Total 26

Table 1. Carbon inventory of cedrelone as
determined by 13C and DEPT-135 NMR.

Step 2: Assignhing C-H Pairs and Building Fragments
(HSQC & COSY)

The HSQC spectrum is used to link every proton signal to its directly attached carbon. This
allows for the creation of a definitive list of C-H pairs. With these assignments in hand, the
COSY spectrum is analyzed to connect these C-H units into larger fragments or "spin
systems".

Figure 2. Diagram showing HSQC (blue dashed) and COSY (red solid) correlations.

For example, a COSY cross-peak between the olefinic protons H-1 and H-2 establishes their
connectivity. Similarly, correlations within the furan ring (H-22 to H-23) confirm that fragment.

Step 3: Assembling the Full Skeleton (HMBC)

The HMBC spectrum is the key to connecting the fragments identified in Step 2. By observing
correlations from protons to carbons that are 2 or 3 bonds away, the full molecular skeleton can
be constructed.

Key HMBC Correlations for Cedrelone:

o Connecting Methyl Groups: Protons of the various methyl groups (e.g., Me-18, Me-19, Me-
28, Me-29, Me-30) will show correlations to their neighboring carbons, firmly placing them on
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the molecular scaffold. For example, the protons of the Me-18 singlet will show correlations
to C-12, C-13, C-14, and C-17, locking down the C/D ring junction.

e Bridging Quaternary Carbons: Protons adjacent to quaternary carbons are essential for their
assignment. For instance, H-5 will show HMBC correlations to the quaternary carbonyl
carbon C-7 and the quaternary carbon C-4, establishing the A-ring structure.

e Linking the Furan Ring: Protons on the main scaffold, such as H-17, will show a crucial
HMBC correlation to the quaternary carbon C-20 of the furan ring, thus linking this side chain
to the core structure.

Key HMBC Correlations to  Structural Information

Proton(s) .
Carbons (2JCH, 3JCH) Gained

H-1 C-2,C-3,C-5,C-10 Confirms A-ring connectivity
H-15 C-13, C-14, C-16, C-17 Confirms D-ring structure
Me-18 (singlet) C-12, C-13, C-14, C-17 Defines C/D ring junction

Links D-ring to Furan side
H-17 C-13, C-18, C-20, C-22 _

chain
H-23 (furan) C-20, C-21, C-22 Confirms furan ring structure

Table 2. Selected key HMBC
correlations for assembling the

cedrelone skeleton.

Step 4: Confirming Stereochemistry (NOESY)

Once the planar structure is established, the NOESY spectrum provides the 3D arrangement.
Key NOE correlations reveal which protons are on the same face of the molecule.

Key NOESY Correlations for Cedrelone:

e Me-19 and H-2: A strong NOE between the axial methyl group Me-19 and the axial proton H-
2 confirms their cis relationship.
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e H-17 and Me-18: An NOE between H-17 and the methyl group Me-18 helps to define the
stereochemistry at the C/D ring junction.

e H-9 and H-15: A spatial correlation between H-9 and H-15 provides crucial information about
the conformation of the central part of the molecule.

By systematically applying this multi-spectroscopic approach, every atom in the cedrelone
molecule can be assigned, and its connectivity and relative stereochemistry can be determined
with high confidence.

Conclusion

The structural elucidation of cedrelone is a prime example of the power of modern NMR
spectroscopy.[7] A logical, step-wise application of 1D and 2D NMR techniques provides a self-
validating pathway to the complete and unambiguous assignment of complex natural products.
The combination of COSY, HSQC, and HMBC experiments is essential for determining the
covalent framework, while NOESY provides the necessary information for stereochemical
assignment. The protocols and workflow detailed in this application note offer a robust and
reliable strategy for researchers in natural product chemistry and drug discovery facing similar
structural challenges.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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